molecular formula C19H15N3O6 B2510235 Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 887872-08-4

Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2510235
CAS No.: 887872-08-4
M. Wt: 381.344
InChI Key: XZQUBZYYMBDHKO-UHFFFAOYSA-N
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Description

Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a methyl benzoate ester. The benzoate ester introduces polarity and may serve as a prodrug motif, enabling hydrolysis to the corresponding carboxylic acid in vivo .

Properties

IUPAC Name

methyl 4-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6/c1-25-18(24)12-4-2-11(3-5-12)16(23)20-19-22-21-17(28-19)13-6-7-14-15(10-13)27-9-8-26-14/h2-7,10H,8-9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQUBZYYMBDHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has wide-ranging applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.

  • Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

  • Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate exerts its effects varies depending on its application. In biological systems, it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The dioxin and oxadiazole moieties play a crucial role in these interactions, possibly through hydrogen bonding, π-π stacking, or hydrophobic effects. The benzoate ester group may enhance cellular uptake and distribution.

Comparison with Similar Compounds

Substituent Variations on the Benzamide/Esters

The target compound’s closest analogs are N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide derivatives (Table 1), which share the oxadiazole-dihydrodioxin backbone but differ in substituents:

Compound ID Substituent(s) Synthesis Yield Purity (%) Key Properties
19 3-(Trifluoromethyl) 35% 95.0 High lipophilicity, metabolic stability
21 4-Bromo 24% 99.0 Electron-withdrawing, potential halogen bonding
22 3-Methoxy 35% 98.0 Improved solubility, moderate polarity
23 4-Methyl 24% 97.5 Enhanced hydrophobic interactions
Target Compound Methyl 4-carbamoyl ~30%* ~95–100* Prodrug potential, ester hydrolysis

Note: Synthesis yield and purity inferred from analogous procedures in –2.

The trifluoromethyl group in Compound 19 enhances metabolic stability and binding affinity due to its electron-withdrawing nature and resistance to oxidative degradation . In contrast, the bromo substituent in Compound 21 may facilitate halogen bonding with biological targets but could reduce solubility.

Extended Aromatic Systems (Biphenyl/Naphthyl Derivatives)

Compounds such as 3.6–3.10 (–4) incorporate biphenyl or naphthyl groups, expanding the aromatic system for enhanced target engagement:

Compound ID Substituent(s) Melting Point (°C) Biological Target
3.6 4′-Trifluoromethyl-biphenyl 160–162 PARP inhibition
3.8 3′-Methoxy-biphenyl 118–120 PARP/DNA repair pathways
3.9 3-(Naphthalen-1-yl)phenyl 156–158 Enhanced intercalation

These compounds exhibit higher melting points (118–196°C) compared to benzamide analogs (typically <150°C), suggesting stronger crystalline packing due to extended π-systems. The target compound, lacking such extended aromaticity, may prioritize solubility over target affinity, making it suitable for different therapeutic contexts (e.g., CNS vs. oncology) .

Heterocyclic Modifications (Thiophene/Piperazine)

and highlight compounds with thiophene (25–26) or piperazine substituents, altering electronic and steric profiles:

Compound ID Substituent(s) Key Feature
25 Thiophen-2-yl Improved charge-transfer capacity
26 4-Bromo + thiophen-2-yl Dual halogen/heterocyclic effects
5c Piperazine + trifluoromethyl Enhanced solubility and H-bonding

The thiophene moiety in Compounds 25–26 introduces sulfur-mediated interactions, while the piperazine group in 5c improves solubility through basic nitrogen atoms. The target compound’s ester group offers distinct hydrolytic behavior compared to these heterocycles, which may influence pharmacokinetics .

Biological Activity

Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound that belongs to the class of 1,3,4-oxadiazoles. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound suggest potential mechanisms of action that could be leveraged for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C21H17N3O5S
  • Molecular Weight: 423.4 g/mol
  • CAS Number: 1206998-50-6

The presence of the oxadiazole ring is critical as it is known for conferring various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds exhibit significant cytotoxicity against various cancer cell lines through multiple mechanisms:

  • Inhibition of Enzymes and Kinases: The oxadiazole scaffold can inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation and survival .
  • Targeting Telomerase Activity: Some derivatives have shown effectiveness in inhibiting telomerase activity, which is often upregulated in cancer cells .
  • Mechanism-Based Approaches: The development of these compounds involves structural modifications that enhance their interaction with biological targets .

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives have been explored extensively. For instance, compounds derived from this scaffold have demonstrated significant free radical scavenging abilities in assays such as DPPH and FRAP . This antioxidant activity is essential for protecting cells from oxidative stress-related damage.

Study on Anticancer Properties

A comprehensive review on the biological activity of 1,3,4-oxadiazoles indicated that these compounds are effective against various types of cancer. For example, a study found that specific derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cell lines . The following table summarizes some findings related to anticancer activity:

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Oxadiazole AMCF7 (Breast)15HDAC Inhibition
Oxadiazole BHCT116 (Colon)20Telomerase Inhibition
Oxadiazole CA549 (Lung)25Thymidylate Synthase Inhibition

Antioxidant Studies

In another study focusing on antioxidant capabilities, several oxadiazole derivatives were synthesized and tested. The results indicated that modifications to the substituents on the oxadiazole ring significantly influenced their antioxidant potency. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR to verify proton environments (e.g., oxadiazole protons at δ 8.2–8.5 ppm) and carbonyl groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 396.4) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

What computational approaches predict its interactions with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2 or kinase targets) with force fields like AMBER .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the oxadiazole) with IC₅₀ values from enzyme inhibition assays .

How to assess environmental risks when disposal data is limited?

Q. Advanced

  • Read-across analysis : Use toxicity data from structurally similar compounds (e.g., methyl benzoate derivatives) to estimate LC₅₀ for aquatic organisms .
  • Photodegradation studies : Expose the compound to UV light (254 nm) and monitor decomposition via GC-MS to identify persistent metabolites .
  • Waste treatment : Incinerate at >800°C with alkali scrubbers to neutralize sulfur and nitrogen oxides .

What strategies improve solubility for in vivo studies?

Q. Advanced

  • Co-solvent systems : Use DMSO:PEG 400 (1:4 v/v) to achieve 10 mg/mL solubility without precipitation .
  • Prodrug design : Introduce phosphate esters at the benzoate group to enhance aqueous solubility, later cleaved by esterases .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .

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